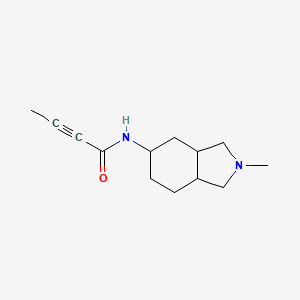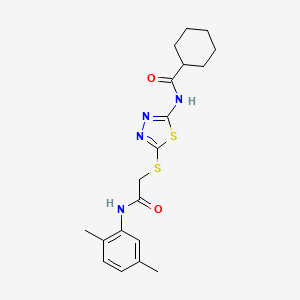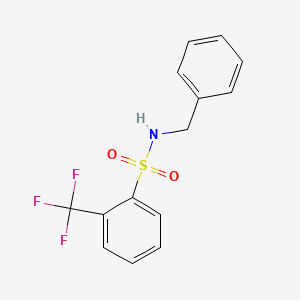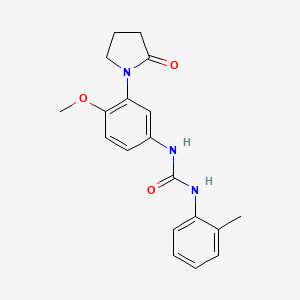![molecular formula C32H33N5O2 B2539419 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902967-88-8](/img/no-structure.png)
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C32H33N5O2 and its molecular weight is 519.649. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive and Antihistaminic Applications
A series of derivatives similar to the queried compound have been synthesized and evaluated for their potential antihypertensive and antihistaminic activities. Notably, compounds in the triazoloquinazolin-5(4H)-one series exhibited significant antihypertensive activity in spontaneously hypertensive rats, showing promise as a new class of antihypertensive agents (Alagarsamy & Pathak, 2007). Furthermore, another study highlighted the H1-antihistaminic potential of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, suggesting their utility in developing new H1-antihistamines with minimal sedative effects (Alagarsamy, Solomon, & Murugan, 2007).
Antimicrobial and Nematicidal Properties
Compounds featuring the triazoloquinazolin-5(4H)-one scaffold have demonstrated antimicrobial and nematicidal activities. A study found that certain derivatives showed significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity. These compounds were also found to have nematicidal activity against nematodes, indicating their potential for agricultural applications (Reddy, Rajesh Kumar, & Sunitha, 2016).
Anticancer Activity
Research into the anticancer properties of triazoloquinazolin-5(4H)-one derivatives revealed that certain compounds exhibit cytotoxic effects on human cancer cell lines. For instance, one study found that a specific derivative acted cytotoxically on HeLa cells, a human cervical cancer cell line, indicating its potential as an anticancer agent (Ovádeková, Jantová, Theiszová, & Labuda, 2005).
Quality Control and Pharmaceutical Development
An important aspect of research on this compound class involves developing quality control methods for promising antimalarial agents among [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives. A study aimed to establish quality control methods, including solubility, identification, and assay by potentiometric titration, to support the further development of these compounds as antimalarial drugs (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a benzylpiperidine derivative with a triazoloquinazolinone derivative, followed by the addition of a phenylethyl group to the resulting product.", "Starting Materials": [ "4-benzylpiperidine", "3-oxopropyl chloride", "4-amino-5-nitroso-1,2,4-triazolo[4,3-a]quinazoline", "2-phenylethylamine" ], "Reaction": [ "4-benzylpiperidine is reacted with 3-oxopropyl chloride to form 1-(3-chloropropyl)-4-benzylpiperidine.", "1-(3-chloropropyl)-4-benzylpiperidine is then reacted with 4-amino-5-nitroso-1,2,4-triazolo[4,3-a]quinazoline to form 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-yl)quinazolin-5(4H)-one.", "Finally, 2-phenylethylamine is added to the product to form the desired compound, 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] } | |
CAS-Nummer |
902967-88-8 |
Molekularformel |
C32H33N5O2 |
Molekulargewicht |
519.649 |
IUPAC-Name |
1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C32H33N5O2/c38-30(35-20-17-26(18-21-35)23-25-11-5-2-6-12-25)16-15-29-33-34-32-36(22-19-24-9-3-1-4-10-24)31(39)27-13-7-8-14-28(27)37(29)32/h1-14,26H,15-23H2 |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)

![ethyl 12'-chloro-4'-(4-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2539338.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)




![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)


![2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2539353.png)

